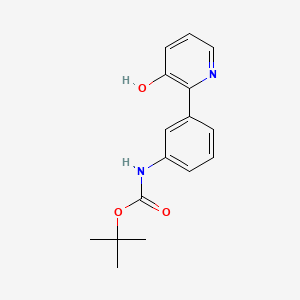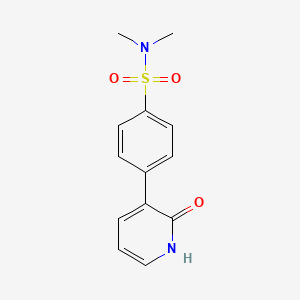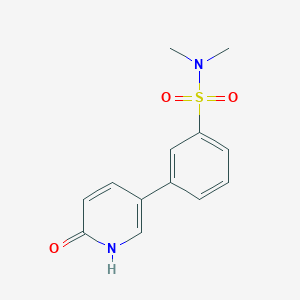
2-(3-Boc-aminophenyl)-3-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Boc-aminophenyl)-3-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 3-Boc-aminophenyl group at the 2-position. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Boc-aminophenyl)-3-hydroxypyridine typically involves the following steps:
Protection of the amine group: The amine group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP).
Formation of the pyridine ring: The pyridine ring can be constructed through various methods, including cyclization reactions involving suitable precursors.
Coupling reaction: The protected amine phenyl group is then coupled with the pyridine ring using a suitable coupling reagent, such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-Boc-aminophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium catalyst
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of an amine group
Substitution: Removal of the Boc group to yield the free amine
Scientific Research Applications
2-(3-Boc-aminophenyl)-3-hydroxypyridine has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Potential use in drug discovery and development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(3-Boc-aminophenyl)-3-hydroxypyridine depends on its specific applicationThe Boc group can be removed under physiological conditions to reveal the active amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)-3-hydroxypyridine: Similar structure but lacks the Boc protecting group.
2-(3-Boc-aminophenyl)-4-hydroxypyridine: Similar structure with the hydroxyl group at the 4-position instead of the 3-position.
2-(4-Boc-aminophenyl)-3-hydroxypyridine: Similar structure with the Boc-aminophenyl group at the 4-position instead of the 3-position.
Uniqueness
2-(3-Boc-aminophenyl)-3-hydroxypyridine is unique due to the presence of both the Boc-protected amine and the hydroxyl group on the pyridine ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-7-4-6-11(10-12)14-13(19)8-5-9-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHMGHTYRKDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
